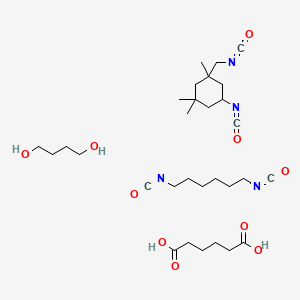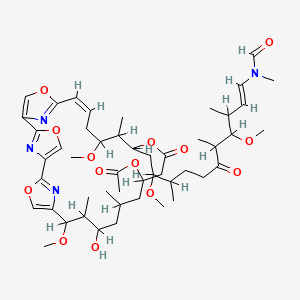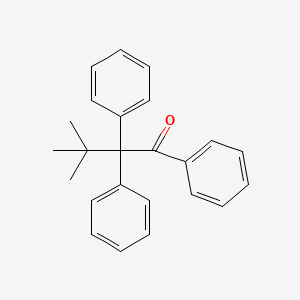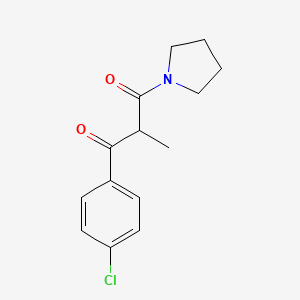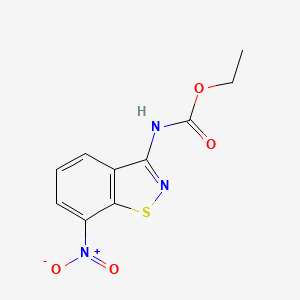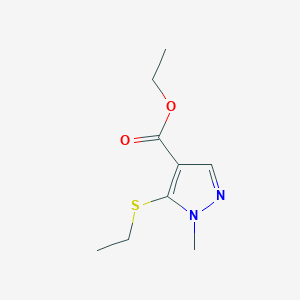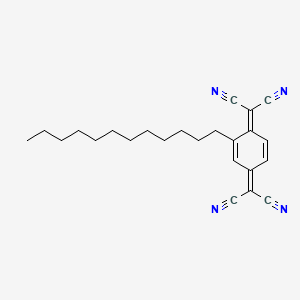![molecular formula C21H22N4 B14340636 12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is known for its significant pharmacological properties and is often studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, typically using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, acids, bases, and specific catalysts. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Wissenschaftliche Forschungsanwendungen
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications in treating neurological disorders, given its structural similarity to other benzodiazepines.
Wirkmechanismus
The mechanism of action of 12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olanzapine: A benzodiazepine with a similar structure, used in the treatment of schizophrenia and related psychoses.
Uniqueness
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine is unique due to its specific substitution pattern and the presence of the indole ring, which imparts distinct pharmacological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C21H22N4 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine |
InChI |
InChI=1S/C21H22N4/c1-23-10-12-24(13-11-23)21-20-14-16-6-3-5-9-19(16)25(20)15-17-7-2-4-8-18(17)22-21/h2-9,14H,10-13,15H2,1H3 |
InChI-Schlüssel |
WDQGZGQWBRMQPY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3CN4C2=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


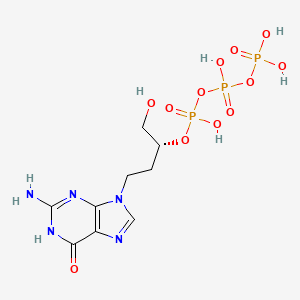

![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
